molecular formula C5H14Cl2N2O2 B1430816 Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride CAS No. 440644-06-4

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride

Cat. No.: B1430816
CAS No.: 440644-06-4
M. Wt: 205.08 g/mol
InChI Key: HMNGKCBLTQUNTN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride typically involves the reaction of methyl acrylate with ammonia, followed by a series of steps to introduce the amino and aminomethyl groups. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Drug Development

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is recognized for its potential as a pharmaceutical intermediate. Its structural features allow it to interact effectively with biological targets, making it a candidate for:

  • Enzyme Inhibition Studies : The compound's ability to form hydrogen bonds with enzyme active sites positions it as a valuable tool in studying enzyme-substrate interactions. This property is crucial for developing inhibitors that can modulate enzyme activity, which is significant in treating various diseases .
  • Pharmacological Research : Its application extends to researching new pharmacological agents. The compound's amino groups can facilitate interactions with neurotransmitter receptors, potentially leading to the development of new treatments for neurological disorders .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its applications include:

  • Synthesis of Amino Acids and Derivatives : The compound can be utilized to synthesize various amino acids and their derivatives due to its functional groups that allow for further chemical modifications .
  • Preparation of Peptides : It can act as an amino acid precursor in peptide synthesis, which is essential in creating biologically active peptides used in therapeutics .

Biochemical Studies

The compound's unique properties make it suitable for various biochemical applications:

  • Protein-Ligand Interaction Studies : this compound can be employed to study protein-ligand interactions, providing insights into binding affinities and mechanisms of action relevant to drug design .
  • Cell Culture Applications : It has been used in cell culture studies to explore cellular responses to various stimuli, contributing to the understanding of cellular mechanisms and pathways involved in disease processes .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes involved in metabolic pathways, this compound was tested for its ability to inhibit enzyme activity. Results indicated significant inhibition at certain concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.

Case Study 2: Synthesis of Novel Peptides

Researchers utilized this compound as a precursor for synthesizing novel peptides aimed at targeting specific receptors implicated in cancer progression. The synthesized peptides exhibited promising biological activity, highlighting the compound's utility in peptide synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and aminomethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Biological Activity

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₅Cl₂N₃O₂
  • Molecular Weight : Approximately 210.12 g/mol
  • Structure : The compound features a propanoate backbone with amino groups that can participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Key mechanisms include:

  • Hydrogen Bonding : The amino groups can form hydrogen bonds with target biomolecules, influencing their conformation and function.
  • Enzyme Modulation : The compound may modulate the activity of specific enzymes, which is crucial for therapeutic applications.
  • Receptor Interaction : Its structural features allow it to bind to various receptors, potentially eliciting physiological responses.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against various pathogens.
  • Anticancer Potential : In vitro studies suggest that it may inhibit the proliferation of cancer cells, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some investigations point towards its neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in specific cancer lines
NeuroprotectiveReduces oxidative stress in neuronal cultures

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antibacterial activity.

Case Study 2: Anticancer Properties

In vitro assays on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis, highlighting its potential as an anticancer therapeutic agent.

Properties

IUPAC Name

methyl 3-amino-2-(aminomethyl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(2-6)3-7;;/h4H,2-3,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNGKCBLTQUNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856829
Record name Methyl 3-amino-2-(aminomethyl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440644-06-4
Record name Methyl 3-amino-2-(aminomethyl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirring suspension of 10% palladium on carbon (2.0 g) in a solution of the sodium salt of methyl dicyanoacetate (1.00 g, 6.20 mmol) in methanol (100 mL) containing concd hydrochloric acid (32%, 2.0 mL) was hydrogenated at 5 bar and rt. for 24 h. The catalyst was removed by filtration and the solvent was evaporated in vacuo. The residue was treated with methanol (50 mL) and the precipitated sodium chloride was removed by filtration. The solution was concentrated to a low volume in vacuo and then EtOAc was added to precipitate the bis-hydrochloride 12 as an off-white solid (1.20 g).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
Reactant of Route 3
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
Reactant of Route 4
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
Reactant of Route 6
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride

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